bis(9H-purin-6-amine) sulfuric acid dihydrate

Description

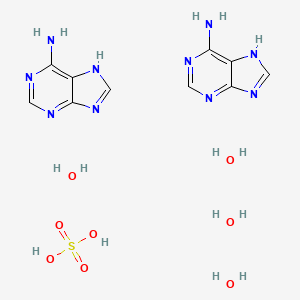

Bis(9H-purin-6-amine) sulfuric acid dihydrate (CAS 6509-19-9) is a purine-derived salt formed by the protonation of two adenine molecules (9H-purin-6-amine) with sulfuric acid, crystallized with two water molecules. Its molecular formula is C₁₀H₁₆N₁₀O₆S (molecular weight: 404.36 g/mol), and it is commonly referred to as adenine hemisulfate dihydrate . The compound is structurally characterized by hydrogen-bonded networks involving the sulfate anion, adenine cations, and water molecules, which stabilize its crystalline lattice.

Synthesis: The compound is synthesized by reacting adenine with sulfuric acid in ethanol under reflux conditions, followed by crystallization. This method parallels the preparation of other purine salts, such as 6-amino-9H-purine-1,7-diamine bis(4-methylbenzenesulfonate) monohydrate, where sulfonic acids are used as counterions .

Applications: Purine derivatives like this are critical in pharmaceutical research, particularly in studying nucleobase interactions and as precursors for antiviral or antitumor agents. The dihydrate form enhances stability and solubility, making it suitable for crystallographic studies and formulation sciences .

Properties

Molecular Formula |

C10H20N10O8S |

|---|---|

Molecular Weight |

440.40 g/mol |

IUPAC Name |

7H-purin-6-amine;sulfuric acid;tetrahydrate |

InChI |

InChI=1S/2C5H5N5.H2O4S.4H2O/c2*6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4;;;;/h2*1-2H,(H3,6,7,8,9,10);(H2,1,2,3,4);4*1H2 |

InChI Key |

PTKZKRLPLXFKFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N.C1=NC2=NC=NC(=C2N1)N.O.O.O.O.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(9H-purin-6-amine) sulfuric acid dihydrate typically involves the reaction of adenine with sulfuric acid in the presence of water. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired dihydrate form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity adenine and sulfuric acid, with stringent control over reaction conditions to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis(9H-purin-6-amine) sulfuric acid dihydrate can undergo oxidation reactions, often resulting in the formation of various oxidized purine derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biochemical properties.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemistry: Bis(9H-purin-6-amine) sulfuric acid dihydrate is used in chemical research as a model compound for studying purine chemistry and its derivatives .

Biology: In biological research, the compound is used to study the role of purines in cellular processes, including DNA and RNA synthesis, as well as energy metabolism .

Industry: In the industrial sector, this compound is used in the production of various biochemical reagents and as a component in certain industrial processes .

Mechanism of Action

The mechanism of action of bis(9H-purin-6-amine) sulfuric acid dihydrate involves its interaction with various molecular targets, including enzymes involved in purine metabolism. The compound can modulate the activity of these enzymes, affecting cellular processes such as DNA and RNA synthesis, energy metabolism, and signal transduction .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of Bis(9H-purin-6-amine) Sulfuric Acid Dihydrate and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Hydration State | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₀H₁₆N₁₀O₆S | 404.36 | Dihydrate | Sulfate bridges, N–H···O hydrogen bonds |

| 6-Amino-9H-purine-1,7-diamine bis(4-methylbenzenesulfonate) monohydrate | C₁₉H₂₄N₁₀O₇S₂ | 568.63 | Monohydrate | p-Toluenesulfonate anions, R₂²(8/9) motifs |

| N-Benzyl-9-isopropyl-9H-purin-6-amine | C₁₅H₁₇N₅ | 267.34 | Anhydrous | N9-substituents (benzyl, isopropyl) |

| Sulfathiazole | C₉H₉N₃O₂S₂ | 255.32 | Anhydrous | Sulfonamide group, aromatic thiazole ring |

Key Findings :

Counterion and Hydration Effects: The sulfate anion in this compound forms stronger hydrogen bonds (N–H···O) compared to p-toluenesulfonate in analogous compounds. This results in higher thermal stability and distinct crystal packing . Hydration (dihydrate vs. monohydrate) influences solubility: the dihydrate exhibits improved aqueous solubility due to water-mediated hydrogen bonding .

Substituent Impact :

- N9-substituted purines (e.g., N-benzyl-9-isopropyl derivatives) show enhanced lipophilicity and biological activity (e.g., antitumor properties) but reduced crystallinity compared to the unsubstituted bis(9H-purin-6-amine) salt .

- Sulfonamides like sulfathiazole lack the purine backbone but share sulfonic acid-derived functional groups, leading to different pharmacological mechanisms (e.g., antibiotic vs. nucleobase analogs) .

Crystallographic Differences: In bis(4-methylbenzenesulfonate) monohydrate, the purine ring is nearly perpendicular (87.78°) to the sulfonate’s benzene ring, limiting π-π interactions. In contrast, the sulfate dihydrate’s planar adenine moieties facilitate π-stacking, enhancing crystal density .

Hydrogen Bonding and Stability

This compound :

- Forms R₂²(8) and R₂²(9) hydrogen-bonded motifs between adenine cations and sulfate anions.

- Water molecules bridge sulfate O atoms and adenine N–H groups, creating a 2D layered structure .

6-Amino-9H-purine-1,7-diamine Bis(4-methylbenzenesulfonate) Monohydrate:

- Exhibits similar R₂² motifs but with weaker O–H···O bonds involving water. The bulky p-toluenesulfonate groups reduce packing efficiency .

Pharmacological and Industrial Relevance

- This compound : Used in crystallography and as a reference standard for nucleobase studies. Its stability under humid conditions makes it preferable for long-term storage .

- N9-Substituted Purines : These derivatives are explored for targeted therapies, leveraging substituents to modulate receptor binding .

Biological Activity

Bis(9H-purin-6-amine) sulfuric acid dihydrate, commonly known as adenine sulfate dihydrate, is a purine derivative with significant biological implications due to its structural similarity to adenine. This compound, with a molecular formula of and a molar mass of approximately 404.36 g/mol, plays a crucial role in various biochemical processes, particularly in cellular metabolism and signaling pathways.

The biological activity of this compound is primarily attributed to its function as an inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme integral to numerous cellular functions, including growth and metabolism. By inhibiting PI3K, this compound can influence various signaling pathways that are critical in the context of cancer and metabolic disorders.

Biological Applications

- Cancer Treatment : The inhibition of PI3K by this compound suggests potential applications in cancer therapy, where aberrant PI3K signaling is often implicated.

- Cell Culture : Its role as a nucleotide precursor makes it valuable for use in cell culture and molecular biology studies, facilitating research into nucleic acid interactions and enzyme activities.

- Antimicrobial Properties : Some studies indicate that similar purine derivatives exhibit antimicrobial activity, suggesting potential applications in developing new antimicrobial agents .

Comparative Analysis of Related Compounds

The following table summarizes key features of this compound compared to related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Bis(9H-purin-6-amine) sulfate dihydrate | N/A | Inhibitor of PI3K; nucleotide precursor |

| Adenine | 73-24-5 | Essential for DNA/RNA synthesis |

| 9H-Purin-6-amine hemisulfate | 6509-19-9 | Sulfate derivative with similar activity |

| Diadenosine sulfate | 32130-2 | Composed of two adenine units linked by sulfate |

| 2-Aminopurine | 58-61-7 | An amino derivative of purine with different reactivity |

This comparison highlights the unique dual adenine structure linked by a sulfate group in this compound, which enhances its solubility and biological activity compared to other derivatives.

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with various biological molecules. For instance:

- Inhibition Studies : Research has demonstrated that this compound effectively inhibits PI3K in vitro, leading to reduced cell proliferation in cancer cell lines.

- Cellular Uptake : Investigations into the pharmacokinetics reveal that the compound's solubility facilitates its uptake into cells, enhancing its potential therapeutic efficacy.

- Nucleotide Interactions : Studies have shown that this compound can act as a substrate for certain kinases, indicating its involvement in nucleotide metabolism pathways .

Q & A

Q. Can the compound act as a catalyst or intermediate in organic reactions?

- Methodological Answer : Investigate its acid-base properties via titration (pKa determination). Sulfuric acid dihydrates often serve as proton donors in esterification or sulfonation, while adenine may participate in nucleophilic substitution .

Methodological Notes

- Contradictions in Evidence : While dihydrate crystallization is well-studied in inorganic systems (e.g., calcium sulfate), organic sulfates like bis(adenine) derivatives may exhibit unique nucleation kinetics due to hydrogen-bonding variability .

- Data Gaps : Limited direct studies on this compound necessitate extrapolation from analogous systems. Prioritize experimental validation of hypothesized mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.